molecular formula C14H13Cl2N3O3 B5159237 4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid

4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid

Cat. No.: B5159237
M. Wt: 342.2 g/mol
InChI Key: HARWVHVGTMXKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid: . This compound features a pyrazolyl group attached to a dichlorobenzyl moiety, which is further connected to a butanoic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the pyrazolyl core. One common approach is the reaction of 2,4-dichlorobenzyl chloride with hydrazine to form the corresponding hydrazone, which is then cyclized to produce the pyrazolyl core

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

When compared to similar compounds, 4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid . Similar compounds may include other pyrazolyl derivatives or compounds with similar functional groups, but the specific arrangement of the dichlorobenzyl and butanoic acid moieties in this compound provides distinct advantages.

List of Similar Compounds

  • Pyrazole derivatives: : Compounds containing the pyrazolyl core.

  • Dichlorobenzyl derivatives: : Compounds featuring the dichlorobenzyl moiety.

  • Butanoic acid derivatives: : Compounds with similar butanoic acid functionalities.

Properties

IUPAC Name

4-[[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O3/c15-10-2-1-9(12(16)5-10)7-19-8-11(6-17-19)18-13(20)3-4-14(21)22/h1-2,5-6,8H,3-4,7H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARWVHVGTMXKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.